N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . The core structure comprises a pyrazole fused to a pyrimidine ring, with a 4-chlorobenzyl group at position 5 and a 3-methoxybenzamide substituent attached via an ethyl linker at position 1. Crystallographic analysis of such compounds typically employs tools like SHELXL for refinement and ORTEP-3 for structural visualization .
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-31-18-4-2-3-16(11-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-5-7-17(23)8-6-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGILQQGRUXFFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the key findings related to its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of cancer cell proliferation : Many pyrazolo-pyrimidine derivatives have shown promise in inhibiting various cancer cell lines through apoptosis and cell cycle arrest mechanisms.
- Antimicrobial properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10.5 | |
| Antimicrobial | E. coli | 15.0 | |
| Antifungal | Candida albicans | 12.0 | |
| Enzyme Inhibition | Topoisomerase II | 8.0 |
Case Studies
- Anticancer Activity : A study conducted on A549 lung cancer cells showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at an IC50 value of 10.5 µM. This suggests a promising approach for lung cancer treatment.
- Antimicrobial Effects : The compound exhibited antimicrobial activity against E. coli with an IC50 of 15 µM. This highlights its potential as an alternative treatment for bacterial infections, especially in antibiotic-resistant strains.
- Enzyme Inhibition : Research indicated that this compound effectively inhibited topoisomerase II, an enzyme critical for DNA replication and repair, with an IC50 value of 8 µM.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide, exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells with notable effectiveness in reducing cell viability and promoting cell death through apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related pyrazolo[3,4-d]pyrimidines have demonstrated efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the benzyl group may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Interaction with Biological Targets
This compound is believed to interact with specific enzymes and receptors within cells. The structural features of the compound allow it to bind effectively to targets such as protein kinases and enzymes involved in cell signaling pathways. This interaction can modulate critical cellular processes such as proliferation and apoptosis, making it a candidate for further development as a therapeutic agent .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Key reagents and conditions are essential for achieving high yields and purity of the final product. Detailed methodologies can be found in specialized literature focusing on heterocyclic chemistry.
Structural Characteristics
The molecular formula of the compound is C19H20ClN5O2, with a molecular weight of approximately 367.85 g/mol. Its structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups that enhance its biological activity. Spectroscopic methods such as NMR and IR spectroscopy are typically employed to characterize the compound's structure and confirm its purity during synthesis .
In Vitro Studies
In vitro studies have been conducted to assess the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines at micromolar concentrations. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related pyrazolo[3,4-d]pyrimidines showed that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The findings suggest that modifications in the benzyl substituent can enhance antimicrobial potency .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Acidic Hydrolysis :
Reaction with concentrated HCl (6 M, reflux, 12 h) cleaves the amide bond, producing 3-methoxybenzoic acid and 2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine . -
Basic Hydrolysis :
Treatment with NaOH (2 M, 80°C, 8 h) results in similar cleavage but requires shorter reaction times due to increased nucleophilicity.
Reduction of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine ring system can undergo selective reduction:
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Sodium Borohydride (NaBH₄) :
In methanol at 0°C, NaBH₄ reduces the 4-oxo group to a hydroxyl moiety, forming 4-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine without affecting the amide or benzyl groups. -
Catalytic Hydrogenation :
Using Pd/C (10% w/w) under H₂ (1 atm, 25°C), the pyrimidine ring is fully saturated, yielding a tetrahydropyrimidine derivative.
Electrophilic Substitution on the Aromatic Rings
The 4-chlorobenzyl and 3-methoxybenzamide groups participate in electrophilic substitution:
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Nitration :
Reaction with HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at the para position of the 4-chlorobenzyl ring. -
Halogenation :
Bromination (Br₂/FeBr₃, 50°C, 1 h) occurs preferentially on the electron-rich 3-methoxybenzamide ring, producing 5-bromo-3-methoxybenzamide .
Nucleophilic Acyl Substitution
The amide group reacts with nucleophiles under specific conditions:
-
Grignard Reagents :
Methylmagnesium bromide (MeMgBr, THF, −78°C) replaces the amide oxygen with a methyl group, forming N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzylamine .
Oxidation Reactions
-
Oxidation of the Methoxy Group :
Treatment with KMnO₄ (aq. H₂SO₄, 100°C, 6 h) oxidizes the 3-methoxy group to a carboxylic acid, yielding 3-carboxybenzamide .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving:
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Loss of the 4-chlorobenzyl group (250–300°C).
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Breakdown of the pyrazolo[3,4-d]pyrimidine core (300–400°C).
Table 2: Thermal Degradation Data
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway |
|---|---|---|
| 250–300 | 28 | Cleavage of 4-chlorobenzyl group |
| 300–400 | 52 | Pyrazolo[3,4-d]pyrimidine core breakdown |
Research Findings
-
The compound’s amide group is the most reactive site, susceptible to hydrolysis and nucleophilic substitution.
-
The pyrazolo[3,4-d]pyrimidine ring exhibits redox activity, enabling selective reduction or oxidation .
-
Substituents like 4-chlorobenzyl and 3-methoxy direct electrophilic reactions to specific positions on the aromatic rings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The closest analogues are pyrazolo[3,4-d]pyrimidine derivatives with variations in substituents and core modifications:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxybenzamide group contrasts with the fluorinated benzamide and chromenyl groups in Example 53. Fluorine atoms in Example 53 may enhance metabolic stability but reduce lipophilicity compared to the target’s 4-chlorobenzyl .
- Melting Points : Example 53 exhibits a moderate melting point (175–178°C), likely due to its fluorinated aromatic systems, which increase crystallinity. The target compound’s melting point remains unreported but may differ due to the absence of fluorine.
- Molecular Weight : The target compound’s molecular weight is expected to be lower than Example 53 (~500–550 g/mol), given the latter’s additional chromene and fluorine substituents.
Pyrimido[4,5-d]pyrimidinone Derivatives ()
Compound 3b (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide) represents a distinct scaffold but shares functional motifs:
Table 2: Comparison with Pyrimido[4,5-d]pyrimidinone Derivatives
Key Observations :
- Core Flexibility: The pyrazolo[3,4-d]pyrimidine core (target) allows for planar binding to kinase ATP pockets, whereas the fused pyrimido[4,5-d]pyrimidinone (3b) offers rigidity, possibly enhancing selectivity .
- Solubility : Compound 3b’s 4-methylpiperazine group may improve aqueous solubility compared to the target’s hydrophobic 4-chlorobenzyl.
Q & A
Q. What are the critical steps in synthesizing N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide?
The synthesis typically involves:
Core Formation : Constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl derivatives under reflux conditions (ethanol or DMF, 80–100°C) .
Substituent Introduction : Introducing the 4-chlorobenzyl group at position 5 and the 3-methoxybenzamide moiety via nucleophilic substitution or coupling reactions. Triethylamine is often used as a base to deprotonate intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures >95% purity .
Q. Which analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions. For example, the 4-oxo group appears as a singlet near δ 160 ppm in 13C NMR .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~493) and detects impurities (<2% by area) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for chiral intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 3-methoxybenzamide moiety?
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Catalyst Screening : Use Pd(PPh3)4 for Suzuki couplings or HATU for amide bond formation, which improve yields (70–85%) compared to EDCI/HOBt (50–60%) .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates. Microwave-assisted synthesis (120°C, 30 min) reduces side reactions .
-
Table: Reaction Condition Comparison
Method Yield (%) Purity (%) Reference Conventional (EDCI) 52 90 Microwave (HATU) 83 95
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Validate cell viability assays (e.g., MTT vs. ATP-based) using consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
- Structural Confirmation : Re-analyze batch purity via HPLC; impurities >5% can skew IC50 values .
- SAR Studies : Compare substituent effects. For example, replacing 4-chlorobenzyl with 3-nitrobenzyl reduces kinase inhibition by 40%, highlighting substituent sensitivity .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM to identify primary targets .
- Molecular Dynamics : Simulate binding stability of the 3-methoxybenzamide group in ATP-binding pockets (e.g., 20 ns simulations in GROMACS) .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be addressed?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D Experiments : Use HSQC and HMBC to assign overlapping protons, particularly in the pyrazolo[3,4-d]pyrimidine region .
- Deuterated Solvents : Switch from CDCl3 to DMSO-d6 to improve solubility and peak resolution .
Methodological Guidance for Experimental Design
7. Designing a structure-activity relationship (SAR) study for derivatives:
- Variation Points : Modify the 4-chlorobenzyl (e.g., 4-fluorobenzyl, 4-methylbenzyl) and 3-methoxybenzamide (e.g., 3-ethoxy, 3-nitro) groups .
- Biological Testing : Prioritize assays based on hypothesized targets (e.g., apoptosis assays if kinase inhibition is observed) .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
8. Troubleshooting low yields in the final coupling step:
- Intermediate Stability : Protect reactive amines with Boc groups during earlier steps to prevent side reactions .
- Catalyst Loading : Increase Pd catalyst from 5 mol% to 10 mol% if substrate steric hindrance is high .
- Workup Optimization : Extract with ethyl acetate (3×50 mL) instead of dichloromethane to recover polar byproducts .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine validity?
- Dose-Response Curves : Ensure IC50 values are derived from ≥6 concentrations (e.g., 0.1–100 µM) with R² > 0.95 .
- Cross-Study Comparison : Normalize data to positive controls (e.g., doxorubicin) to account for assay variability .
- Meta-Analysis : Pool data from ≥3 independent studies; significant outliers (p < 0.05, ANOVA) suggest methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
